Product packaging for Quinfamide(Cat. No.:CAS No. 62265-68-3)

Quinfamide

Cat. No.: B1679953
CAS No.: 62265-68-3
M. Wt: 354.2 g/mol
InChI Key: SBJGFIXQRZOVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinfamide, with the chemical name [1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] furan-2-carboxylate, is a research compound with significant anti-parasitic properties . It serves as a potent intraluminal amebicide, specifically targeting the trophozoite stage of Entamoeba histolytica , the causative agent of intestinal amebiasis . Its primary research value lies in modeling and investigating treatments for chronic and sub-acute intestinal amebiasis . The compound's mechanism of action is multifaceted. In vitro studies demonstrate that it inhibits protein synthesis within the amoeba by binding to ribosomal sites, thereby halting growth and multiplication . Furthermore, this compound disrupts the cell membrane's integrity, increasing its permeability and leading to the loss of essential ions and cell lysis . A key aspect of its action is the interference with the parasite's ability to adhere to the host's intestinal lining, preventing colonization and establishment of infection . Pharmacokinetic studies in a research context indicate that this compound achieves its maximum blood concentration levels approximately 7 hours post-administration . It has shown high therapeutic efficacy and a favorable tolerability profile in preclinical and clinical models, with minimal side effects reported, making it a robust tool for parasitological research . Its efficacy has also been explored in veterinary research models against coccidiosis in rabbits . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13Cl2NO4 B1679953 Quinfamide CAS No. 62265-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c17-14(18)15(20)19-7-1-3-10-9-11(5-6-12(10)19)23-16(21)13-4-2-8-22-13/h2,4-6,8-9,14H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJGFIXQRZOVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC(=O)C3=CC=CO3)N(C1)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211320
Record name Quinfamide
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Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62265-68-3
Record name Quinfamide
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Record name Quinfamide [USAN:INN]
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Record name Quinfamide
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Molecular Mechanisms of Action of Quinfamide

Elucidation of Quinfamide's Primary Anti-Amebic Activity

This compound's primary action involves interfering with the fundamental metabolic processes of the amoeba. veeprho.compatsnap.compatsnap.comtoltrazurilshop.com This interference is crucial for halting the growth, reproduction, and infectivity of the parasite. patsnap.compatsnap.com

Interference with Amoebic Metabolic Processes

This compound targets specific metabolic pathways essential for the survival of intestinal amoebas. patsnap.compatsnap.com By disrupting these pathways, the compound impairs the parasite's normal functioning. patsnap.compatsnap.com Research suggests that this compound may interfere with the synthesis of ATP, the primary energy source for parasites, and potentially inhibit fatty acid synthesis, indirectly affecting energy metabolism. biosynth.com It is also indicated that this compound may increase intracellular calcium ion concentration in parasite cells, affecting biochemical processes.

Selective Toxicity Profile against Parasitic Cells

A significant aspect of this compound's mechanism is its selective toxicity towards parasitic cells, particularly Entamoeba histolytica, with minimal impact on human cells. patsnap.com This selectivity arises because the drug targets specific pathways and structures unique to the amoeba that are not present in the host. patsnap.com This targeted action maximizes efficacy against the parasite while minimizing potential adverse effects on the host. patsnap.com

Detailed Analysis of Protein Synthesis Inhibition

Binding to Ribosomal Subunits in Entamoeba histolytica

This compound inhibits protein synthesis by binding to specific sites on the ribosomes of Entamoeba histolytica. patsnap.com Ribosomes are the cellular machinery responsible for translating genetic information into proteins. patsnap.com By binding to ribosomal subunits, this compound prevents these molecular machines from functioning correctly. patsnap.com While the specific ribosomal subunits involved are not explicitly detailed in the provided snippets regarding this compound, the general mechanism of protein synthesis inhibition via ribosomal binding is well-established for some anti-parasitic agents targeting Entamoeba histolytica ribosomes, which have a reduced size compared to mammalian ribosomes (75S monosome, 53S LSU, 36S SSU). biorxiv.org

Disruption of Protein Production and Cellular Function

The binding of this compound to amoebic ribosomes leads to a cessation or significant reduction in protein production. patsnap.compatsnap.com This disruption in the synthesis of essential proteins effectively halts the growth and multiplication of the amoebic cells. patsnap.compatsnap.com The inability to produce crucial proteins impairs various cellular functions necessary for the parasite's survival, ultimately leading to its death. patsnap.compatsnap.com

Mechanisms of Cell Membrane Integrity Disruption

In addition to inhibiting protein synthesis, this compound also contributes to the disruption of the integrity of the amoeba's cell membrane. veeprho.compatsnap.com The cell membrane is essential for maintaining the cell's internal environment and protecting it from external threats. patsnap.com

Alterations in Membrane Permeability

This compound disrupts the integrity of the amoeba's cell membrane. patsnap.com The cell membrane is crucial for maintaining the cell's internal environment and protecting it. patsnap.com this compound induces changes in the permeability of this membrane. patsnap.com

Induction of Ion and Molecule Loss Leading to Cell Lysis

The changes in membrane permeability caused by this compound lead to the loss of essential ions and molecules from inside the amoeba. patsnap.com This disruption in membrane integrity ultimately results in cell lysis, the breakdown of the cell, and subsequent death of the amoeba. patsnap.com this compound can also increase the concentration of calcium ions in parasite cells, affecting biochemical processes and causing parasite death.

Inhibition of Parasite Adherence to Host Intestinal Lining

This compound has been shown to interfere with the ability of amoebas to adhere to the intestinal lining of the host. patsnap.com Adherence to the host's intestinal epithelial cells is a critical step in the pathogenic process, allowing the amoeba to establish infection and cause tissue damage. patsnap.com

Mechanisms of Preventing Colonization and Tissue Damage

By inhibiting adherence, this compound prevents the amoeba from colonizing the intestine. patsnap.com This action is crucial in preventing the establishment of the infection and the subsequent tissue damage associated with amoebiasis. patsnap.com

Impact on Pathogenesis of Amoebiasis

The inhibition of adherence directly impacts the pathogenesis of amoebiasis. By preventing the initial colonization and invasion of the intestinal lining, this compound helps to alleviate symptoms and prevent the spread of the infection within the host. patsnap.compatsnap.com

Exploration of Additional or Synergistic Molecular Targets

Beyond its effects on membrane integrity and adherence, research suggests other potential molecular targets for this compound.

Inhibition of ATP Synthesis and Energy Metabolism

This compound interferes with the synthesis of ATP, the primary energy source for parasites. By disrupting their energy metabolism, this compound contributes to killing or inhibiting the growth of intestinal parasites. In vivo experiments have indicated that this compound can inhibit fatty acid synthesis and indirectly regulate energy metabolism. This aligns with the understanding that inhibiting ATP synthesis and disrupting energy metabolism can be effective strategies against certain pathogens. patsnap.comnih.gov

Regulation of Fatty Acid Synthesis

Research indicates that this compound can inhibit fatty acid synthesis in target parasites biosynth.com. In vivo experiments have demonstrated that this inhibition of fatty acid synthesis can indirectly affect the energy metabolism of the parasite . Fatty acid synthesis is a crucial metabolic pathway for many organisms, including protozoa, providing essential components for cell membranes and energy storage. Interference with this process can therefore significantly impair the parasite's ability to grow, reproduce, and maintain cellular functions.

Advanced Research on Quinfamide S Pharmacodynamics

In Vitro Studies of Quinfamide Efficacy

In vitro research has provided insights into the direct effects of this compound on the proliferation of Entamoeba histolytica and has allowed for comparisons with other established anti-amebic compounds.

Inhibition of Entamoeba histolytica Propagation In Vitro

Studies have demonstrated that this compound can inhibit the propagation of Entamoeba histolytica in vitro. One study reported that this compound inhibited the growth of E. histolytica at a concentration of 20 µg/ml. nih.govcambridge.orgpatsnap.comresearchgate.net

Comparative Studies with Other Anti-Amebic Compounds (e.g., Diloxanide (B1670642) Furoate, Teclozan (B1206478), Etofamide)

Comparative in vitro studies have assessed the efficacy of this compound relative to other commonly used anti-amebic agents, such as diloxanide furoate, teclozan, and etofamide (B1671709). This compound has been found to be significantly more active than some commercially available amoebicides. nih.govcambridge.orgpatsnap.com Specifically, it was considerably more active than diloxanide furoate and teclozan. nih.govcambridge.orgpatsnap.com this compound was also approximately 1.5 times more active than etofamide, with a statistical significance observed in some tests. nih.govcambridge.orgpatsnap.com

However, not all in vitro studies have shown high activity against other protozoa. One study indicated that this compound did not inhibit the growth of Giardia lamblia at a concentration of 200 mg/L in vitro. researchgate.net

Below is a table summarizing some comparative in vitro findings:

CompoundIn Vitro Activity Against E. histolytica (e.g., Concentration for Inhibition)Comparative Activity
This compound20 µg/ml (inhibition of propagation) nih.govcambridge.orgpatsnap.comresearchgate.netMore active than diloxanide furoate and teclozan nih.govcambridge.orgpatsnap.com; Approximately 1.5 times more active than etofamide nih.govcambridge.orgpatsnap.com
Diloxanide FuroateNot specified in detail in provided resultsLess active than this compound nih.govcambridge.orgpatsnap.com
TeclozanNot specified in detail in provided resultsLess active than this compound nih.govcambridge.orgpatsnap.com
EtofamideNot specified in detail in provided resultsLess active than this compound (approximately 1.5 times less active) nih.govcambridge.orgpatsnap.com
Giardia lambliaNo inhibition at 200 mg/L researchgate.net-

Preclinical Efficacy Investigations in Animal Models

Preclinical studies using animal models have been crucial in evaluating the in vivo efficacy of this compound against parasitic infections.

Studies in Hamsters Against Entamoeba criceti

This compound has been tested for its activity against natural infections of Entamoeba criceti in hamsters. nih.govcambridge.orgresearchgate.netnih.govtums.ac.ir Oral administration of this compound in multiple doses over 3 days demonstrated an ED50 of 0.25 mg/kg/day for eradicating Entamoeba criceti in hamsters in several tests. nih.govcambridge.orgpatsnap.comresearchgate.net After a single dose, the ED50 averaged 0.9 mg/kg. nih.govcambridge.orgpatsnap.comresearchgate.net These studies indicated that this compound is a potent agent for intestinal amoebiasis in this animal model. nih.govcambridge.orgresearchgate.net

Below is a table summarizing ED50 values in hamsters:

ParasiteAnimal ModelDosing RegimenED50 (Eradication)
Entamoeba cricetiHamstersMultiple doses (3 days)0.25 mg/kg/day nih.govcambridge.orgpatsnap.comresearchgate.net
Entamoeba cricetiHamstersSingle dose0.9 mg/kg (average) nih.govcambridge.orgpatsnap.comresearchgate.net

Protective Effects Against Re-infection in Animal Models

Beyond treating existing infections, this compound has also shown protective effects against re-infection in animal models. Administered prophylactically, this compound was demonstrated to protect hamsters from re-infection with Entamoeba criceti. nih.govcambridge.orgpatsnap.comresearchgate.net

Anti-parasitic Activity Against Giardia lamblia in Mice

While in vitro studies showed no inhibition of Giardia lamblia at a high concentration researchgate.net, some in vivo studies in mice have suggested anti-parasitic activity against Giardia lamblia. This compound treatment in mice models of inflammation showed anti-parasitic activity, helping to avoid intestinal infections caused by Giardia lamblia and Entamoeba. However, another source indicates that etofamide, a related compound, has only modest effects against Giardia lamblia, and this compound's activity might be comparable or less based on structural similarity and comparative studies against Entamoeba. wikipedia.org

Further detailed data on the efficacy of this compound specifically against Giardia lamblia in mice, including dose-response or comparative data with established giardicides in this model, was not extensively available in the provided search results.

Mechanisms of Resistance to Quinfamide

Current Understanding of Resistance Development in Parasites

Drug resistance in parasitic diseases can arise through various mechanisms, often driven by factors such as frequent treatment, underdosing, and the genetic makeup of the parasite. dovepress.com The development of resistance can be a multifaceted process influenced by the host, the parasite, the type and utilization of the anthelmintic, animal management, and climatic characteristics. dovepress.com

General Mechanisms of Anti-parasitic Drug Resistance

General mechanisms of resistance observed in various parasites include decreased drug uptake, increased export of drugs from the parasite, genetic modifications, loss of drug activity, and alteration of the drug target. eurjther.comdovepress.com For instance, resistance to benzimidazole (B57391) anthelmintics has been linked to alterations in β-tubulin. dovepress.com In Plasmodium falciparum, resistance to 4-aminoquinolines and aryl-amino alcohols is primarily mediated by mutations in genes encoding transporters at the parasite's digestive vacuole membrane. nih.gov Resistance to antifolate drugs and atovaquone (B601224) in Plasmodium falciparum is mainly due to point mutations in genes encoding target enzymes, leading to decreased drug binding. nih.gov

Common mechanisms of anthelmintic resistance include the upregulation of cellular efflux mechanisms, increased drug metabolism, changes in drug receptor sites that reduce drug binding or the functional consequences of drug binding, and a decrease in drug receptor abundance through reduced expression within the parasite. dovepress.com

Specific Resistance Pathways Observed or Hypothesized for Quinfamide

While comprehensive studies specifically detailing this compound resistance pathways are limited in the provided information, the general mechanisms of anti-parasitic resistance offer potential insights. Given this compound's mechanism of action involving protein synthesis inhibition, membrane disruption, and interference with adherence patsnap.comresearchgate.net, hypothesized resistance pathways could involve alterations in the parasite's ribosomes or protein synthesis machinery, modifications to cell membrane components affecting drug permeability, or changes in the mechanisms of adherence to host cells.

One source mentions that treatment abandonment can lead to chronic patients, illness propagators, and the development of multidrug-resistant parasites. researchgate.net This suggests that incomplete or improper use of this compound, like other anti-parasitic drugs, can contribute to the selection and emergence of resistant strains.

Molecular Basis of this compound Resistance

The molecular basis of drug resistance in parasites often involves specific genetic or cellular changes that reduce the drug's effectiveness.

Investigating Target-Mediated Resistance Mechanisms

This compound's primary actions include the inhibition of protein synthesis by binding to amoeba ribosomes and disrupting cell membrane integrity. patsnap.comresearchgate.net Target-mediated resistance to this compound could potentially arise from mutations or alterations in the ribosomal structure that reduce the drug's binding affinity or effectiveness. Similarly, changes in the composition or structure of the parasite's cell membrane could lead to reduced drug uptake or increased tolerance to membrane disruption.

Research on other drugs targeting similar processes in different organisms provides context. For example, resistance to quinolone antibiotics, which target DNA gyrase and topoisomerase IV, can involve mutations in the genes encoding these enzymes, weakening drug-enzyme interactions. nih.govnih.gov

Genetic Mutations Associated with Reduced Susceptibility

Genetic mutations in the parasite's genome can lead to reduced susceptibility to anti-parasitic drugs. These mutations can affect drug targets, transporters (like efflux pumps), enzymes involved in drug metabolism, or regulatory pathways. eurjther.comdovepress.comnih.govnih.govnih.govmdpi.comnih.govjidc.orgredalyc.orgmmv.org

For this compound, potential genetic mutations associated with reduced susceptibility could occur in genes encoding ribosomal proteins or ribosomal RNA, leading to altered drug binding sites. Mutations affecting proteins involved in maintaining cell membrane integrity or those facilitating adherence to host cells could also potentially contribute to resistance. Additionally, mutations leading to the overexpression or altered function of efflux pumps could reduce the effective intracellular concentration of this compound.

Studies on other parasites, such as Plasmodium falciparum, have identified specific point mutations in genes like pfmdr1 and pfcrt that are associated with decreased susceptibility to certain antimalarial drugs. nih.govmmv.orgnih.gov Resistance to benzimidazoles in nematodes is linked to single amino acid mutations in the β-tubulin protein. dovepress.com In Trypanosoma cruzi, mechanisms of resistance to nitroheterocyclic compounds can involve the downregulation or inactivation of nitroreductase enzymes through chromosome loss or point mutations. redalyc.org

Strategies to Combat this compound Resistance

Combating the development and spread of drug resistance is a critical aspect of effective disease management. Strategies often involve optimizing the use of existing drugs and developing new therapeutic options.

Combination Therapies and Synergistic Drug Approaches

Combination therapy involves using two or more drugs with different mechanisms of action simultaneously. This approach aims to increase efficacy and reduce the likelihood of resistance emerging because it is less probable for a parasite to spontaneously develop resistance to multiple drugs concurrently. nih.gov The rationale for using drug combinations is well-established in treating various infectious diseases and cancers. nih.govnih.gov

This compound has been used in combination with other antiparasitic agents, such as Albendazole or Mebendazole (B1676124), for treating various parasitic worm infestations and intestinal protozoa. macsenlab.com Research has explored the anticoccidial efficacy of this compound alone and in combination with substances like carbopol to enhance its effect by prolonging its intestinal residence time. unam.mxresearchgate.net Studies in rabbits have shown that this compound, particularly when combined with carbopol, can demonstrate useful anticoccidial effects, improving parameters like weight gain and reducing oocyst shedding compared to control groups or this compound alone at lower doses. unam.mxresearchgate.net

While combination therapies are a promising strategy, it is important to note that in some contexts, synergistic drug interactions have been associated with an increased likelihood of developing resistance, as resistance to one drug might impact the effectiveness of the combination. nih.gov Therefore, careful consideration and research are needed when designing and implementing combination therapies. Identifying synergistic combinations can be challenging, but computational approaches are being developed to predict such interactions. plos.orgnih.gov

Chemical Synthesis and Derivatization of Quinfamide

Synthetic Pathways for Quinfamide Production

The established synthetic route for this compound involves a two-step process starting from 6-hydroxytetrahydroquinoline. wikipedia.orgindiamart.com

Amidation of 6-Hydroxytetrahydroquinoline with Dichloroacetyl Chloride

The initial step in the synthesis of this compound involves the amidation of 6-hydroxytetrahydroquinoline. This reaction is carried out using dichloroacetyl chloride. wikipedia.orgindiamart.com Dichloroacetyl chloride is an acyl chloride derived from dichloroacetic acid, characterized by a pungent odor and corrosive properties. nih.govnih.govfishersci.no The reaction between 6-hydroxytetrahydroquinoline and dichloroacetyl chloride results in the formation of an intermediate, specifically a 1-(dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol, sometimes referred to as dichloroacetyl tetroxyquin (DTHQ). environmentclearance.nic.in This amidation introduces the dichloroacetamide function, a characteristic feature of this compound and related antiamoebic compounds. wikipedia.orgindiamart.com

Acylation with 2-Furoyl Chloride

Following the amidation, the synthesis is completed by the acylation of the intermediate 1-(dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol with 2-furoyl chloride. wikipedia.orgindiamart.com 2-Furoyl chloride is the acyl chloride of 2-furoic acid. fishersci.canih.govnih.gov This acylation step introduces the furan-2-carboxylate (B1237412) moiety onto the hydroxyl group at the 6-position of the tetrahydroquinoline ring. wikipedia.orgindiamart.com The reaction with 2-furoyl chloride, which readily undergoes nucleophilic acyl substitution, yields the final this compound structure. smolecule.com

A simplified representation of this synthetic sequence is shown below:

wikipedia.orgindiamart.comenvironmentclearance.nic.in

Alternative Synthetic Routes and Methodological Advancements

While the two-step synthesis described above is a primary route, research into alternative synthetic methodologies for this compound and similar compounds is part of broader efforts in organic synthesis and medicinal chemistry. chemistryjournals.netaccessscience.com Exploring alternative routes can aim to improve yield, purity, efficiency, or environmental impact. chemistryjournals.netaccessscience.comresearchgate.net Although specific detailed alternative synthetic routes solely for this compound production beyond the established method are not extensively detailed in the provided search results, the field of organic synthesis continuously evolves, with advancements in catalysts, reagents, and reaction conditions potentially offering new avenues for synthesizing complex molecules like this compound. chemistryjournals.netaccessscience.comresearchgate.netmdpi.com For instance, general strategies in green chemistry, such as using alternative solvents or employing catalytic processes, could potentially be explored for this compound synthesis. chemistryjournals.net

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs are driven by the desire to understand the relationship between its chemical structure and its biological activity (Structure-Activity Relationship - SAR) and to potentially develop new compounds with modified or enhanced pharmacological properties. eurekaselect.com this compound is a quinoline (B57606) derivative, and the quinoline scaffold is recognized in medicinal chemistry for its diverse biological activities and as a base for designing novel bioactive compounds. eurekaselect.comorientjchem.org

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Deuterated this compound Synthesis and Application in Research

The incorporation of deuterium (B1214612) into organic molecules has become increasingly important in medicinal chemistry and materials science due to the potential to alter pharmacokinetic properties and aid in mechanistic studies patsnap.comrepec.orgnih.govnih.govuniupo.it. While the direct synthesis of highly deuterated this compound is not extensively detailed in the provided sources, recent advancements in electrocatalytic reductive deuteration offer promising methodologies for the preparation of deuterated analogues of drug molecules, including those with structural features similar to this compound patsnap.comrepec.orgnih.gov.

Electrocatalytic Reductive Deuteration Methodologies

Electrocatalytic reductive deuteration has emerged as a scalable and general method for introducing deuterium into organic compounds, particularly (hetero)arenes, to produce highly deuterium-labelled saturated cyclic products patsnap.comrepec.orgnih.govresearchgate.net. This methodology typically utilizes a prepared nitrogen-doped electrode, such as a nitrogen-doped ruthenium electrode, and deuterium oxide (D₂O) as the deuterium source patsnap.comrepec.orgnih.gov.

The mechanism of this electrocatalytic process involves the generation of reactive ruthenium-deuterium species through the electrolysis of D₂O in the presence of the nitrogen-doped ruthenium electrode. These generated species act as key intermediates that directly facilitate the reduction and deuteration of aromatic compounds patsnap.comrepec.orgnih.gov. This approach offers a quick and cost-effective route for preparing highly deuterium-labelled saturated (hetero)cyclic compounds patsnap.comrepec.orgnih.gov.

Beyond the deuteration of (hetero)arenes, electrocatalytic methods have also been successfully applied to the deuterodechlorination of halogenated compounds. For instance, the deuterodechlorination of trichloroacetamide, a compound containing the α,α-dichloroacetamide subunit also present in this compound, has been achieved electrochemically using methanol-d₄ as the solvent and deuterium source, resulting in deuterated chloroacetamide derivatives with high deuterium incorporation researchgate.netdoi.org. This highlights the potential of electrocatalytic methods for site-specific deuteration within the this compound structure.

Electrocatalytic deuteration using D₂O is considered an appealing strategy due to its mild conditions, high reaction efficiency, and the avoidance of difficult-to-handle deuterium sources like D₂ gas or metal deuterides researchgate.net.

Utility in Drug Development and Metabolism Studies

Highly deuterium-labelled compounds synthesized through methods like electrocatalytic reductive deuteration have significant utility in drug development and metabolism studies patsnap.comrepec.orgnih.gov. The substitution of hydrogen with deuterium can influence the pharmacokinetic properties of a drug molecule, such as its absorption, distribution, metabolism, and excretion (ADME) nih.gov. This is primarily due to the kinetic isotope effect, where the stronger C-D bond compared to the C-H bond can affect the rate of metabolic reactions, particularly those involving the cleavage of C-H bonds nih.govuniupo.it.

In drug development, incorporating deuterium at metabolically labile sites can lead to improved metabolic stability, potentially resulting in a longer half-life, reduced clearance, and altered metabolite profiles nih.govuniupo.it. This can translate to lower and/or less frequent dosing and potentially decrease the formation of toxic or inactive metabolites, thereby improving drug efficacy and safety nih.govuniupo.it.

Deuterated analogues are also invaluable tools in metabolism studies. By administering a deuterated version of a drug, researchers can track its fate within the body using techniques like mass spectrometry. This allows for a clearer understanding of metabolic pathways, the identification of metabolites, and the determination of reaction kinetics nih.gov. Studies on the disposition of non-deuterated this compound in rats have shown that its metabolism involves hydrolysis of ester groups, acetylation, oxidation, and aromatization nih.gov. Preparing deuterated this compound could enable more detailed investigations into how these metabolic pathways are affected by isotopic substitution and provide further insights into its biotransformation.

Analytical Methodologies for Quinfamide Quantification in Research

High-Performance Liquid Chromatography (HPLC) for Quinfamide Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of this compound in research settings. Its versatility allows for analysis in various sample types, including biological matrices.

Quantification in Biological Samples

HPLC methods have been developed for the quantification of this compound and its main metabolite, 1-(dichloroacetyl)-1,2,3,4,-tetrahydro-6-quinolinol, in biological samples such as plasma, urine, and feces. One described method involves the use of solid-phase extraction with Sep-Pack cartridges and acetonitrile (B52724) for drug elution from 1 ml of biological fluid. Analysis is performed on a CN column (5 µm) utilizing a mobile phase composed of water, acetonitrile, and methanol (B129727) in a 40:50:10 ratio, with detection at 269 nm. This assay demonstrated linearity in the range of 0.08 to 2.0 µg/ml, with a limit of quantitation (LOQ) of 0.08 µg/ml. Recovery rates in plasma, urine, and feces ranged from 82% to 98%. nih.gov

Method Development and Validation for Research Applications

The development and validation of HPLC methods for this compound analysis in research adhere to established guidelines, such as those from the International Council for Harmonisation (ICH). Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. For instance, an RP-HPLC method developed for the simultaneous determination of this compound and Mebendazole (B1676124) utilized a Phenomenex C18 column with a mobile phase of double distilled water and methanol (30:70, v/v) at a flow rate of 0.8 mL/min and UV detection at 254 nm. This method was validated according to ICH guidelines, demonstrating its suitability for quantitative analysis in pharmaceutical formulations. researchgate.netoup.com

Ultra-Performance Liquid Chromatography (UPLC) in Combination Studies

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and faster analysis times compared to conventional HPLC, making it valuable for the simultaneous determination of this compound alongside other compounds, particularly in combination studies.

Simultaneous Determination of this compound and Co-Administered Agents (e.g., Mebendazole)

This compound is frequently used in combination with Mebendazole for the treatment of parasitic infections. The simultaneous determination of these two active pharmaceutical ingredients (APIs) is crucial for research and quality control. UPLC methods have been developed for this purpose. A reported RP-UPLC method for the simultaneous determination of Mebendazole, this compound, their related impurities, and antioxidants utilized a Waters Cortecs UPLC C18 column (150 mm x 2.1 mm, 1.6 µm). The mobile phase consisted of 0.025% Trifluoroacetic acid and Acetonitrile/methanol (90:10) in a gradient program, with a flow rate of 0.38 mL/min and detection at 260 nm. This method allows for the efficient separation and quantification of both compounds in fixed-dose combinations. patsnap.comresearchgate.netcolab.ws

Statistical Quality by Design Approaches for Method Development

Statistical Quality by Design (QbD) approaches are increasingly applied in the development of analytical methods to ensure robustness and reliability. This systematic approach involves identifying and controlling factors that can impact method performance. For the simultaneous determination of this compound and Mebendazole by UPLC, a statistical QbD approach has been employed. This involves using design of experiments (DoE) to evaluate the effects of various parameters on the separation and method performance, leading to a well-understood and reliable method. The application of QbD concepts results in analytical methods for fixed-dose combinations that require fewer trials and offer error-free experimentation. patsnap.comresearchgate.netcolab.ws

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Vis spectrophotometry, provide simpler and more cost-effective alternatives for the quantitative analysis of this compound, especially in formulations.

UV-Spectrophotometric methods have been developed for the simultaneous estimation of this compound and Mebendazole. One approach involves using 0.01M methanolic HCl as a solvent, with absorption maxima for this compound and Mebendazole found at 260.00 nm and 232.40 nm, respectively. researchgate.netchitkara.edu.inscispace.comresearchgate.net These methods often utilize techniques such as the simultaneous equation method or multi-component mode analysis, particularly when the spectra of the two drugs overlap. scispace.comresearchgate.net Validation of these spectrophotometric methods is performed according to ICH guidelines, assessing parameters like linearity, accuracy, and precision. researchgate.netchitkara.edu.inresearchgate.net Beer's Law has been observed to be followed within specific concentration ranges for both this compound and Mebendazole in these methods. researchgate.netchitkara.edu.inresearchgate.net

Table 1: Summary of Spectrophotometric Method Parameters and Findings

ParameterThis compound Range (µg/mL)Mebendazole Range (µg/mL)This compound λmax (nm)Mebendazole λmax (nm)SolventValidation
UV-Spectrophotometry1 - 6 researchgate.netchitkara.edu.inresearchgate.net2 - 12 researchgate.netchitkara.edu.inresearchgate.net260.00 researchgate.netchitkara.edu.inresearchgate.net232.40 researchgate.netchitkara.edu.inresearchgate.net0.01M methanolic HCl researchgate.netchitkara.edu.inscispace.comresearchgate.netICH guidelines researchgate.netchitkara.edu.inresearchgate.net

Note: Data compiled from cited research findings.

These spectrophotometric methods have demonstrated acceptable recovery percentages and precision, proving suitable for the simultaneous quantitative determination of this compound and Mebendazole in fixed dose combinations. researchgate.netchitkara.edu.inresearchgate.net

Table 2: Representative Recovery Data from Spectrophotometric Methods

MethodThis compound Recovery (%)Mebendazole Recovery (%)
Method I98.48 to 99.08 researchgate.netchitkara.edu.inresearchgate.net98.83 to 99.62 researchgate.netchitkara.edu.inresearchgate.net
Method II98.14 to 98.93 researchgate.netchitkara.edu.inresearchgate.net99.16 to 99.35 researchgate.netchitkara.edu.inresearchgate.net

Note: Data compiled from cited research findings for simultaneous estimation of this compound and Mebendazole.

Future Directions and Emerging Research Avenues for Quinfamide

Repurposing and Novel Indications for Quinfamide

The inherent anti-parasitic activity of this compound suggests potential for its application against a wider range of pathogens. Furthermore, emerging research avenues are investigating possible non-parasitic effects, such as anti-inflammatory properties.

Exploration of this compound's Potential in Other Parasitic Infections

This compound is primarily known as an anti-amebic agent, effective against Entamoeba histolytica, the causative agent of amoebiasis. patsnap.compatsnap.com It targets the trophozoite stage of the parasite, interfering with metabolic processes, inhibiting protein synthesis, disrupting cell membrane integrity, and hindering adherence to the intestinal lining. patsnap.compatsnap.com

Research suggests the potential for this compound in treating other tropical parasitic infections, including helminthiasis. medchemexpress.comtargetmol.com Studies have compared this compound in combination with mebendazole (B1676124) for the treatment of helminthic infections and intestinal protozoa in children, indicating its potential broader utility in parasitic co-infections. wikipedia.org

Investigation of Anti-inflammatory Effects

While primarily recognized for its anti-parasitic action, there is some indication that this compound may possess anti-inflammatory properties. Research into the interactive effects of various compounds, including this compound, in the treatment of intestinal issues has hinted at potential anti-inflammatory outcomes. scispace.com Further investigation is needed to fully understand and characterize any such effects and their underlying mechanisms. nih.gov

Integration with Systems Biology and Knowledge Graph Approaches

Advanced computational methods, such as systems biology and knowledge graphs, offer powerful tools to gain deeper insights into this compound's biological interactions and mechanisms of action.

Utilizing CROssBAR Knowledge Graphs for Mechanistic Inference

CROssBAR is a comprehensive system that integrates large-scale biomedical data from various resources, including information on genes, proteins, molecular interactions, pathways, phenotypes, diseases, and compounds. patsnap.comoup.comkansil.orgresearchgate.net It constructs interactive knowledge graphs on-the-fly based on user queries. patsnap.comoup.comkansil.orgresearchgate.net

Utilizing CROssBAR knowledge graphs can aid systems-level research, particularly in inferring biological mechanisms related to genes, proteins, their ligands (including drugs like this compound), and associated diseases. patsnap.comoup.comresearchgate.net By integrating data from diverse sources, CROssBAR can help researchers explore known and predicted relationships involving this compound, potentially revealing novel targets or pathways influenced by the compound. oup.comkansil.org

Systems-Level Research to Understand this compound's Biological Mechanisms

Systems biology approaches are crucial for understanding complex biological systems by integrating experimental and computational research. nih.govmuni.cz These methods often represent biological components and their interactions in network forms, facilitating the identification of emergent relationships. nih.gov

Applying systems-level research to this compound involves analyzing its interactions within the broader biological context of both the parasite and the host. This can involve integrating data on protein-protein interactions, metabolic pathways, and gene expression changes in the presence of this compound. Such research can provide a more holistic understanding of how this compound exerts its effects and identify potential off-targets or host responses.

Advanced Drug Delivery Systems for Enhanced this compound Efficacy

Improving the delivery of this compound can enhance its efficacy, reduce required doses, and potentially minimize systemic exposure. Advanced drug delivery systems offer promising avenues for achieving these goals.

Research into advanced drug delivery systems focuses on targeting drugs to specific sites, tissues, or cells in the body. kuleuven.beuu.se This can involve the use of various carriers and formulations, such as nanoparticles, bioadhesive formulations, and controlled-release systems. uu.sefrontiersin.orgnih.govglobenewswire.com

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry and molecular modeling play increasingly significant roles in drug discovery and understanding the interactions of compounds like this compound at a molecular level. These in silico approaches can provide valuable insights into ligand-target interactions and facilitate the identification and design of novel analogs with potentially improved properties. chemrxiv.orgplos.org

Ligand-Target Interactions and Binding Affinity Predictions

Molecular modeling techniques, such as molecular docking, are employed to predict how a ligand like this compound binds to its target macromolecule, providing insights into the molecular interactions and mechanisms of recognition. chemrxiv.orgfrontiersin.org This involves generating possible conformations and orientations (poses) of the ligand within the protein binding site and evaluating the strength of these interactions. frontiersin.org While initial approaches often viewed the ligand-target binding as rigid, advancements in computational resources and methodologies have allowed for the simulation of the dynamic nature of this process, considering the flexibility of both the ligand and the protein. frontiersin.org

Predicting the binding affinity, which is a measure of the strength of the interaction between this compound and its target, is a crucial aspect of these studies. chemrxiv.org Various computational methods, including those based on molecular dynamics simulations, are being developed and refined to predict binding free energy and binding half-life (koff), both of which are important for determining drug efficacy. nih.gov These methods aim to provide more accurate predictions of binding modes and affinities, which can guide the rational design of drugs. chemrxiv.org

In Silico Screening for Novel this compound Analogs

In silico screening leverages computational methods to search large databases of compounds or design novel molecules with desired properties, such as improved binding affinity or selectivity towards the target of this compound. chemrxiv.orgmdpi.com This approach can significantly reduce the time and cost associated with traditional experimental screening methods. chemrxiv.org

By utilizing software tools and computational algorithms, researchers can identify synthetic compounds that are predicted to bind with high affinity to the target molecules in Entamoeba histolytica. mdpi.com Similarly, computer programs can be used to design small molecules with presumed anti-amoebic activity based on the structural characteristics of this compound and its known interactions. mdpi.com High-throughput computational screening (HTCS) methods are powerful tools for the efficient design and property prediction of potential drug candidates. nih.govmdpi.com These methods can involve quantum chemical calculations to estimate thermodynamic properties and identify promising candidates from vast virtual libraries. nih.gov

This compound itself has been noted in in silico studies, for instance, in the context of virtual screening against potential targets, demonstrating its inclusion in computational analyses for drug discovery purposes. researchgate.net The development of more accurate and faster computational methods, including those incorporating machine learning and artificial intelligence, is enhancing the predictive power and efficiency of in silico screening for novel drug candidates and analogs. chemrxiv.orgnih.gov

Ethical Considerations in this compound Research

Research involving this compound, particularly studies aimed at understanding its efficacy and potential new applications, must navigate significant ethical considerations. These considerations are broadly applicable to anti-parasitic drug research and involve the responsible use of animal models and ensuring equitable access to treatments.

Responsible Conduct of Research in Animal Models

The use of animal models is an integral part of drug discovery and development, including research on anti-parasitic agents like this compound. rspca.org.ukresearchgate.net Animal models are used to study the causes of diseases, explore treatment options, and test the safety and efficacy of potential drugs before human trials. nih.govscielo.org.mx However, the use of animals in research raises serious ethical questions due to their capacity to experience pain and suffering. rspca.org.uknih.govdergipark.org.tr

Responsible conduct of research in animal models is guided by ethical principles and regulations, often summarized by the "3Rs": Replacement, Reduction, and Refinement. scielo.org.mxdergipark.org.trforskningsetikk.no

Replacement encourages the use of alternative methods that can replace or minimize the need for animal testing whenever possible. scielo.org.mxdergipark.org.tr

Reduction focuses on designing studies to use the lowest possible number of animals while still obtaining statistically significant and relevant results. nih.govforskningsetikk.no

Refinement aims to minimize potential pain, suffering, and distress in animals used in research through improved housing conditions, handling, procedures, and veterinary care. nih.govdergipark.org.trforskningsetikk.no

Ethical committees play a crucial role in reviewing and approving research protocols involving animals to ensure adherence to these principles and relevant guidelines. nih.govdergipark.org.tr Researchers are expected to have a clear rationale for using animals, a reasonable expectation of generating useful data, and the necessary expertise in handling the specific animal species involved. nih.govforskningsetikk.no While animal models are considered essential for certain types of scientific questions, their use must be critically examined in each case, and efforts to develop robust alternatives are ongoing. nih.gov

Global Health Equity and Access to Anti-parasitic Treatments

Parasitic infections disproportionately affect millions of people worldwide, particularly in tropical and subtropical regions, often in areas with inadequate sanitation and limited access to healthcare. patsnap.comsydneygastroenterologist.com.au Ensuring global health equity in the context of anti-parasitic treatments involves addressing disparities in access to effective medications like this compound. sydneygastroenterologist.com.au

Access to effective anti-parasitic medication is crucial for alleviating suffering, preventing the spread of infections, and reducing the burden of parasitic diseases on a global scale. sydneygastroenterologist.com.au However, challenges exist in making treatments affordable, available, and accessible to all populations, regardless of socioeconomic status or geographic location. sydneygastroenterologist.com.au

Efforts to address global health equity in this domain involve the development of urgently needed treatments for neglected diseases and working to ensure they are affordable, available, and adapted to the communities that need them. dndi.org This includes supporting research and development for new and improved anti-parasitic drugs and advocating for policies that enable more equitable access to the fruits of scientific advancements. dndi.orggatesfoundation.org The development of child-friendly formulations and ensuring timely access to better treatments for young patients in endemic areas are also critical aspects of promoting global health equity. dndi.orgeuropa.eu The emergence of drug resistance in parasites further underscores the need for ongoing research, development of new treatments, and strategies to combat evolving resistance patterns to maintain the effectiveness of existing drugs and ensure continued access to treatment. sydneygastroenterologist.com.auwho.int

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.